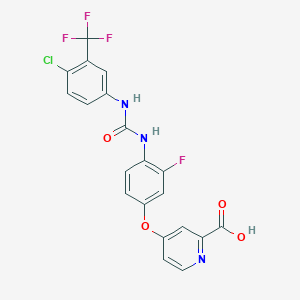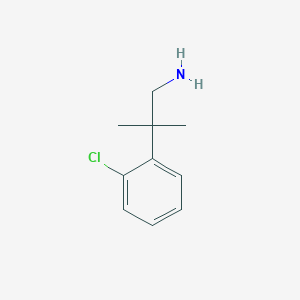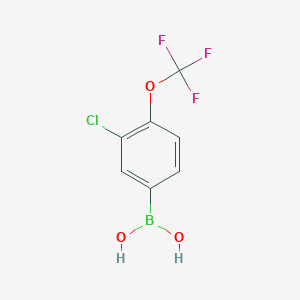
Acide 3-chloro-4-(trifluorométhoxy)phénylboronique
Vue d'ensemble
Description
3-Chloro-4-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a boronic acid functional group on a phenyl ring. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Applications De Recherche Scientifique
3-Chloro-4-(trifluoromethoxy)phenylboronic acid finds applications in various fields:
Chemistry: It is widely used in the synthesis of biaryls through cross-coupling reactions, which are essential in the development of pharmaceuticals and organic materials.
Biology: The compound can be used as a building block in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.
Medicine: Its derivatives are explored for their potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
Target of Action
3-Chloro-4-(trifluoromethoxy)phenylboronic acid is primarily used in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that participate in the reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 3-Chloro-4-(trifluoromethoxy)phenylboronic acid plays a crucial role, is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds from simpler ones, thereby affecting various biochemical pathways.
Pharmacokinetics
For instance, boronic acids are generally stable and easy to handle , which could influence their bioavailability.
Result of Action
Action Environment
The action of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability and efficacy.
Analyse Biochimique
Biochemical Properties
3-Chloro-4-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boronic acid group in 3-Chloro-4-(trifluoromethoxy)phenylboronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug discovery .
Cellular Effects
The effects of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, 3-Chloro-4-(trifluoromethoxy)phenylboronic acid can modulate the activity of proteins involved in cell signaling, thereby affecting various cellular processes .
Molecular Mechanism
At the molecular level, 3-Chloro-4-(trifluoromethoxy)phenylboronic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their activity or altering their function. This compound can also interact with nucleophiles, forming covalent bonds that modify the structure and function of biomolecules. These interactions can lead to changes in gene expression and protein activity, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid can change over time. This compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that 3-Chloro-4-(trifluoromethoxy)phenylboronic acid can have lasting effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, 3-Chloro-4-(trifluoromethoxy)phenylboronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
3-Chloro-4-(trifluoromethoxy)phenylboronic acid is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can also be metabolized by certain enzymes, leading to the formation of metabolites that can further interact with cellular components. Understanding these metabolic pathways is crucial for elucidating the biochemical effects of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-(trifluoromethoxy)phenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound can also accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the cellular effects of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid .
Subcellular Localization
The subcellular localization of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid is crucial for elucidating its biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 3-chloro-4-(trifluoromethoxy)benzene, undergoes a borylation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Purification: The resulting boronic acid is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the production of high-purity 3-Chloro-4-(trifluoromethoxy)phenylboronic acid.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-(trifluoromethoxy)phenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: This reaction typically uses a palladium catalyst, a base (such as sodium carbonate or potassium phosphate), and an aryl halide.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to boronic esters or reduced to boronic alcohols under specific conditions.
Major Products Formed:
Biaryls: The primary product of the Suzuki-Miyaura reaction is biaryl compounds, which are valuable intermediates in organic synthesis.
Boronic Esters: Oxidation of the boronic acid group can yield boronic esters, which are useful in further synthetic applications.
Comparaison Avec Des Composés Similaires
3-Formylphenylboronic Acid: Similar in structure but contains a formyl group instead of a chloro group.
4-Formylphenylboronic Acid: Similar in structure but has the formyl group at a different position on the phenyl ring.
Uniqueness: 3-Chloro-4-(trifluoromethoxy)phenylboronic acid is unique due to its trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other phenylboronic acids. This makes it particularly suitable for specific cross-coupling reactions and applications in advanced material synthesis.
Propriétés
IUPAC Name |
[3-chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHZFDNECMPGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681869 | |
| Record name | [3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870822-79-0 | |
| Record name | B-[3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870822-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
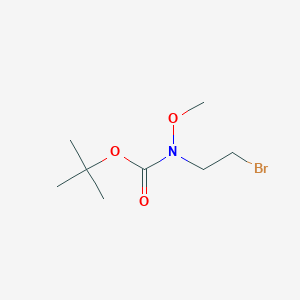
amine](/img/structure/B1487612.png)
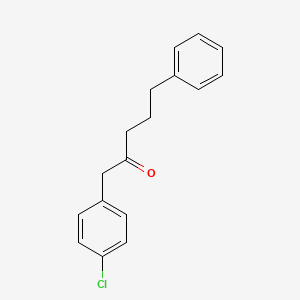
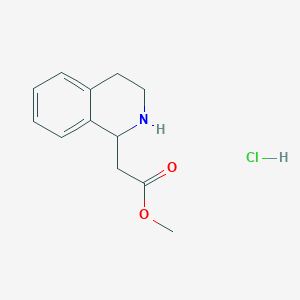
![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoroctyl)oxyl]-1,1,2,2-tetrafluoro-ethanesulfonic acid,potassium salt](/img/structure/B1487618.png)
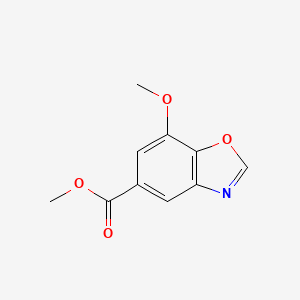
![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)
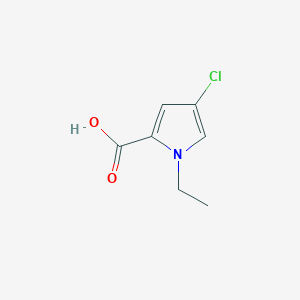
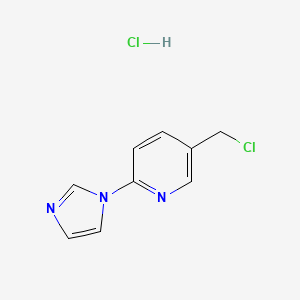

![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)
![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)
